molecular formula C16H20N2O3 B14991827 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide

Cat. No.: B14991827
M. Wt: 288.34 g/mol
InChI Key: IZJSFVAVCNQTJK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide is a synthetic organic compound that features a furan ring, a dimethylamino group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylamino moiety.

    Coupling with 2-Methoxybenzoyl Chloride: The final step involves coupling the intermediate with 2-methoxybenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may facilitate binding to active sites, while the furan ring and methoxybenzamide moiety contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N-methyloxamide
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C16H20N2O3/c1-18(2)13(15-9-6-10-21-15)11-17-16(19)12-7-4-5-8-14(12)20-3/h4-10,13H,11H2,1-3H3,(H,17,19)

InChI Key

IZJSFVAVCNQTJK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1OC)C2=CC=CO2

Origin of Product

United States

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